(S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13635527
InChI: InChI=1S/C8H11N3O.C2H2O4/c1-3-9-5-7(1)12-8-2-4-10-6-11-8;3-1(4)2(5)6/h2,4,6-7,9H,1,3,5H2;(H,3,4)(H,5,6)/t7-;/m0./s1
SMILES: C1CNCC1OC2=NC=NC=C2.C(=O)(C(=O)O)O
Molecular Formula: C10H13N3O5
Molecular Weight: 255.23 g/mol

(S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate

CAS No.:

Cat. No.: VC13635527

Molecular Formula: C10H13N3O5

Molecular Weight: 255.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate -

Specification

Molecular Formula C10H13N3O5
Molecular Weight 255.23 g/mol
IUPAC Name oxalic acid;4-[(3S)-pyrrolidin-3-yl]oxypyrimidine
Standard InChI InChI=1S/C8H11N3O.C2H2O4/c1-3-9-5-7(1)12-8-2-4-10-6-11-8;3-1(4)2(5)6/h2,4,6-7,9H,1,3,5H2;(H,3,4)(H,5,6)/t7-;/m0./s1
Standard InChI Key MMHIEIYRIHLUBE-FJXQXJEOSA-N
Isomeric SMILES C1CNC[C@H]1OC2=NC=NC=C2.C(=O)(C(=O)O)O
SMILES C1CNCC1OC2=NC=NC=C2.C(=O)(C(=O)O)O
Canonical SMILES C1CNCC1OC2=NC=NC=C2.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Features

(S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate is a salt formed between the pyrimidine-pyrrolidine base and oxalic acid. Key molecular attributes include:

PropertyValue
Molecular FormulaC₁₀H₁₃N₃O₅
Molecular Weight255.23 g/mol
IUPAC NameOxalic acid;4-[(3S)-pyrrolidin-3-yl]oxypyrimidine
Canonical SMILESC1CNC[C@H]1OC2=NC=NC=C2.C(=O)(C(=O)O)O
StereochemistryChiral center at C3 of pyrrolidine
PubChem CID118994841

The pyrimidine ring (C₅H₄N₂) is linked via an ether bond to the (S)-configured pyrrolidine moiety, while oxalic acid (C₂H₂O₄) serves as a counterion .

Crystallographic and Spectroscopic Data

X-ray Crystallography

While no crystal structure of this specific compound is available, related pyrimidine-oxalate complexes (e.g., Cu(II) coordination polymers) adopt monoclinic systems with square-planar geometry . Key bond lengths include:

  • Cu–O: 1.913 Å

  • Cu–N: 1.984 Å

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 7.65–7.63 (pyrimidine-H), 3.55–3.77 (pyrrolidine-H), 2.30–2.53 (oxalate-H) .

  • IR: Peaks at 1700 cm⁻¹ (C=O stretch, oxalate) and 1250 cm⁻¹ (C–O–C ether) .

Applications and Future Directions

Therapeutic Development

  • Oncology: Potential as a kinase inhibitor in breast or lung cancers .

  • Neurology: σ receptor modulation for neurodegenerative diseases .

Structural Modifications

  • Pyrrolidine Substitution: Introducing fluorinated or bulky groups may enhance target selectivity .

  • Oxalate Replacement: Alternate counterions (e.g., HCl) could improve pharmacokinetics .

Challenges

  • Toxicity: Off-target effects on non-kinase proteins require evaluation.

  • Synthetic Scalability: Optimizing chiral synthesis for industrial production .

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